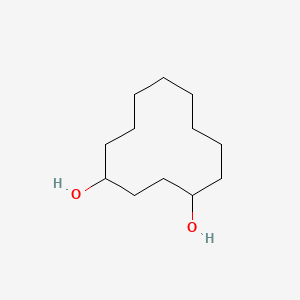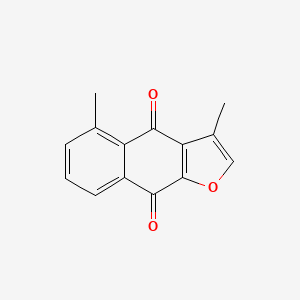
1,4-Bis(4-vinylphenoxy)butane
Overview
Description
1,4-Bis(4-vinylphenoxy)butane is an organic compound with the molecular formula C20H22O2. It is a bifunctional monomer that contains two vinyl groups attached to phenoxy groups, which are further connected by a butane chain. This compound is primarily used in polymer chemistry as a crosslinking agent due to its ability to form stable polymer networks.
Preparation Methods
1,4-Bis(4-vinylphenoxy)butane can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dibromobutane with 4-acetoxystyrene. The reaction typically proceeds under basic conditions, where the acetoxy group is replaced by the phenoxy group, resulting in the formation of the desired product .
Industrial production methods for this compound often involve large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
1,4-Bis(4-vinylphenoxy)butane undergoes various chemical reactions, including:
Polymerization: This compound is widely used in free radical polymerization to form crosslinked polymer networks. The vinyl groups react with free radicals to form stable covalent bonds, resulting in a three-dimensional polymer structure.
Substitution Reactions: The phenoxy groups in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include strong bases and nucleophiles, which replace the phenoxy groups with other functional groups.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions. These reactions typically involve the use of strong oxidizing or reducing agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization reactions result in crosslinked polymer networks, while substitution reactions yield various substituted derivatives of the compound.
Scientific Research Applications
1,4-Bis(4-vinylphenoxy)butane has a wide range of scientific research applications, including:
Polymer Chemistry: It is extensively used as a crosslinking agent in the synthesis of various polymers, including polystyrene and other vinyl-based polymers. The resulting crosslinked polymers exhibit enhanced mechanical and thermal properties.
Material Science: The compound is used in the development of advanced materials, such as coatings, adhesives, and composites
Biological Research: In biological research, this compound is used as a probe to study the microenvironment of polymer matrices.
Industrial Applications: The compound is used in various industrial applications, including the production of high-performance materials and the development of new polymer-based technologies.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-vinylphenoxy)butane primarily involves its ability to undergo polymerization reactions. The vinyl groups in the compound react with free radicals to form covalent bonds, resulting in the formation of crosslinked polymer networks. These networks provide enhanced mechanical and thermal properties to the resulting polymers.
The molecular targets and pathways involved in the polymerization process include the initiation, propagation, and termination steps of free radical polymerization. During the initiation step, free radicals are generated, which then react with the vinyl groups in this compound to form covalent bonds. The propagation step involves the continuous addition of monomer units to the growing polymer chain, while the termination step involves the combination of free radicals to form stable polymer chains.
Comparison with Similar Compounds
1,4-Bis(4-vinylphenoxy)butane can be compared with other similar compounds, such as:
1,4-Diphenoxybutane: This compound contains phenoxy groups but lacks the vinyl groups present in this compound. As a result, it does not undergo polymerization reactions and is used in different applications.
Divinylbenzene: Divinylbenzene is another bifunctional monomer used in polymer chemistry. It contains two vinyl groups attached to a benzene ring, making it structurally similar to this compound.
The uniqueness of this compound lies in its ability to form stable crosslinked polymer networks with enhanced mechanical and thermal properties. Its bifunctional nature and the presence of phenoxy groups make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-ethenyl-4-[4-(4-ethenylphenoxy)butoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h3-4,7-14H,1-2,5-6,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXVKLHABTPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397255 | |
| Record name | 1,4-Bis(4-vinylphenoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112309-98-5 | |
| Record name | 1,4-Bis(4-vinylphenoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)






![4-[(2,4-Dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1608360.png)
![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B1608362.png)





